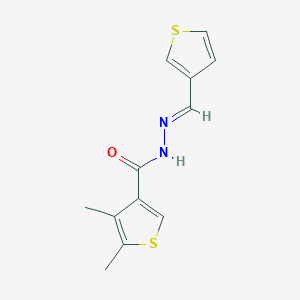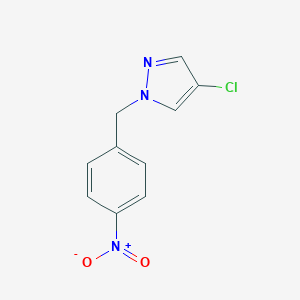![molecular formula C25H20N4O2S B454784 2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B454784.png)
2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound with a molecular formula of C25H20N4O2S. This compound is notable for its intricate structure, which includes a quinoline core, a phenyl group, and a hydrazino linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. This is followed by the introduction of the phenyl group and the hydrazino linkage. Common reagents used in these reactions include phenylacetyl chloride, hydrazine hydrate, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely be optimized for yield and purity, with continuous monitoring of reaction parameters. Solvent extraction, crystallization, and purification steps are integral to the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs. Substitution reactions could result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE shares similarities with other quinoline derivatives and hydrazino compounds.
- Compounds like 2-phenylquinoline and N-phenylhydrazine exhibit similar structural features and reactivity .
Uniqueness
What sets this compound apart is its unique combination of a quinoline core with a phenylacetyl hydrazino linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H20N4O2S |
|---|---|
Molecular Weight |
440.5g/mol |
IUPAC Name |
2-phenyl-N-[[(2-phenylacetyl)amino]carbamothioyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H20N4O2S/c30-23(15-17-9-3-1-4-10-17)28-29-25(32)27-24(31)20-16-22(18-11-5-2-6-12-18)26-21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,28,30)(H2,27,29,31,32) |
InChI Key |
BMYZMEYXWZXEKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(1,3-diphenylpyrazole-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454703.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454705.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454710.png)

![N-[(3-methoxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454714.png)
![Methyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454715.png)
![Ethyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454716.png)

![ETHYL 5-({[3-(SEC-BUTOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B454721.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454723.png)
![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454724.png)
